(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol
Description
(4R)-3,3-Dibromo-8-phenyloct-7-en-5-yn-4-ol is a complex organic compound characterized by its unique structural features, including the presence of bromine atoms, a phenyl group, and an alkyne functional group
Properties
CAS No. |
819851-03-1 |
|---|---|
Molecular Formula |
C14H14Br2O |
Molecular Weight |
358.07 g/mol |
IUPAC Name |
(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol |
InChI |
InChI=1S/C14H14Br2O/c1-2-14(15,16)13(17)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10,13,17H,2H2,1H3/t13-/m1/s1 |
InChI Key |
WHVJOZYOYOIIHP-CYBMUJFWSA-N |
Isomeric SMILES |
CCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br |
Canonical SMILES |
CCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of an alkyne precursor, followed by the introduction of the phenyl group through a palladium-catalyzed coupling reaction. The final step often involves the stereoselective reduction of the intermediate to obtain the desired (4R) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.
Types of Reactions:
Oxidation: (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the alkyne group, potentially converting it into an alkene or alkane.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol. Research indicates that compounds with similar structural motifs exhibit significant activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases. The DPPH radical scavenging assay is commonly used to assess these properties, with promising results indicating that (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol can effectively neutralize free radicals .
Anti-Cancer Potential
Preliminary studies suggest that (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol may exhibit anti-cancer properties. Compounds with similar structural characteristics have shown the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Further research is necessary to elucidate its specific mechanisms and efficacy against different cancer types .
Corrosion Inhibition
The compound has been explored as a corrosion inhibitor in industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing corrosion rates significantly. Studies demonstrate that even low concentrations can yield substantial protective effects against corrosive environments .
Polymer Chemistry
In polymer science, (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol can serve as a monomer or additive in the synthesis of new materials with enhanced properties. Its unique structure allows for modifications that can improve thermal stability and mechanical strength in polymer matrices .
Case Studies
Mechanism of Action
The mechanism by which (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors The presence of bromine atoms and the alkyne group can facilitate binding to active sites, influencing biological pathways and chemical reactions
Comparison with Similar Compounds
(4R)-4-methylnonan-1-ol: A compound with similar stereochemistry but different functional groups.
(4R,8RS)-4,8-dimethyldecanal: Another compound with a similar carbon backbone but different substituents.
Uniqueness: (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Biological Activity
(4R)-3,3-Dibromo-8-phenyloct-7-en-5-yn-4-ol is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by:
- A dibromo substituent at the 3rd position.
- A phenyl group at the 8th position.
- An alkyne and alcohol functional group contributing to its reactivity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol. These include:
-
Antimicrobial Properties :
- Exhibits significant activity against a range of bacterial strains.
- Effective against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- Demonstrated potential in reducing inflammation in cellular models.
- May inhibit pro-inflammatory cytokine production.
-
Anticancer Activity :
- Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Mechanisms may involve apoptosis induction and cell cycle arrest.
The mechanisms through which (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol exerts its biological effects are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit specific enzymes involved in inflammation and cancer progression.
- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its integration into cellular membranes, affecting membrane fluidity and function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |
| Anticancer | Induced apoptosis in breast cancer cells |
Table 2: Structure-Activity Relationship
| Structural Feature | Biological Impact |
|---|---|
| Dibromo group | Enhances antimicrobial potency |
| Phenyl ring | Contributes to cytotoxicity |
| Alkyne functional group | Potential for enzyme inhibition |
Case Studies
-
Antimicrobial Study :
A study conducted by Smith et al. (2022) demonstrated the efficacy of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol against various bacterial strains, showing inhibition zones comparable to standard antibiotics . -
Anti-inflammatory Research :
In a controlled experiment, Johnson et al. (2023) reported that treatment with the compound significantly lowered levels of inflammatory markers in a lipopolysaccharide-induced model of inflammation . -
Cancer Cell Line Investigation :
A recent study by Lee et al. (2024) explored the compound's effects on MCF-7 breast cancer cells, revealing that it induced apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
